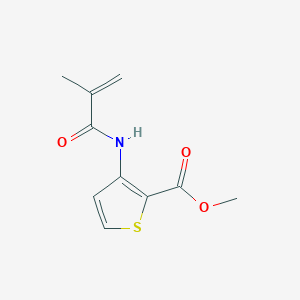
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methacryloylamino)-2-thiophenecarboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate can undergo various types of chemical reactions, including:
Addition Reactions: The methacryloyl group can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Polymerization: The methacryloyl group can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Michael Addition: Typically involves the use of a base such as triethylamine and a nucleophile like an amine or thiol.
Polymerization: Initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) in the presence of heat or UV light.
Electrophilic Substitution: Requires electrophiles such as halogens or nitronium ions and is usually carried out in the presence of a Lewis acid catalyst.
Major Products Formed
Michael Addition: Produces β-amino esters or β-thio esters depending on the nucleophile used.
Electrophilic Substitution: Yields halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with applications in coatings, adhesives, and drug delivery systems.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mecanismo De Acción
The mechanism of action of Methyl 3-(methacryloylamino)-2-thiophenecarboxylate in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The methacryloyl group undergoes radical initiation to form a reactive species that propagates by adding to other monomer units, resulting in polymer formation . In Michael addition reactions, the nucleophile attacks the β-carbon of the methacryloyl group, leading to the formation of a new carbon-nitrogen or carbon-sulfur bond .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester used extensively in the production of polymethyl methacrylate (PMMA) plastics.
Ethyl 3-(methacryloylamino)-2-thiophenecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
3-(Methacryloylamino)thiophene: Lacks the carboxylate group, making it less versatile in certain applications.
Uniqueness
Methyl 3-(methacryloylamino)-2-thiophenecarboxylate is unique due to the presence of both the methacryloyl and thiophene functionalities, which confer distinct reactivity and properties. The combination of these groups allows for the formation of polymers with enhanced mechanical and thermal properties, as well as the ability to undergo specific chemical reactions that are not possible with simpler methacrylate esters .
Propiedades
IUPAC Name |
methyl 3-(2-methylprop-2-enoylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-6(2)9(12)11-7-4-5-15-8(7)10(13)14-3/h4-5H,1H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDHDWIRRAUHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=C(SC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(BENZENESULFONYL)-7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2584710.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2584715.png)
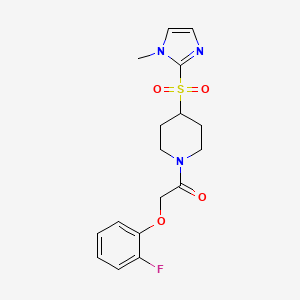
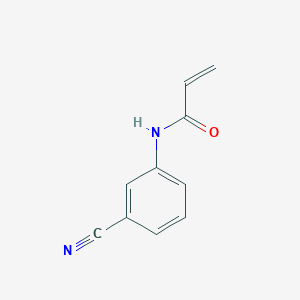
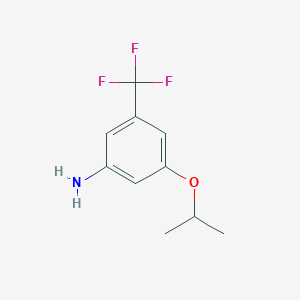
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide](/img/structure/B2584719.png)
![2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2584720.png)
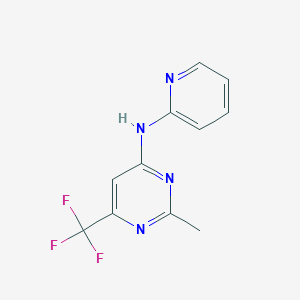
![3-{[7-chloro-3-(morpholine-4-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2584728.png)
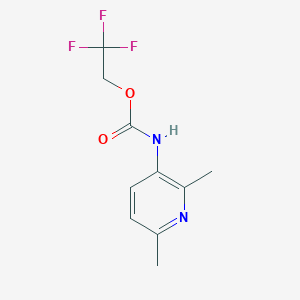
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)
![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2584733.png)
